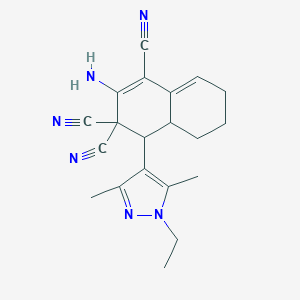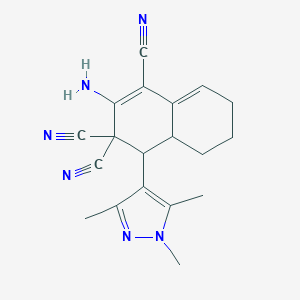![molecular formula C21H19NO5S B280293 ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B280293.png)
ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate, also known as ET-26-HCl, is a synthetic compound that has shown promising results in scientific research. It belongs to the class of thiophene derivatives, and its chemical structure is characterized by the presence of an anilino group, a carboxylate group, and a thiophene ring.
Mécanisme D'action
The mechanism of action of ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate involves its ability to interact with various cellular targets. It has been shown to inhibit the activity of enzymes such as protein kinase C and topoisomerase, which are involved in cell proliferation and DNA replication. It also induces the generation of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects:
ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the expression of various genes involved in cancer progression, such as matrix metalloproteinases and vascular endothelial growth factor. It also inhibits the activation of nuclear factor kappa B, a transcription factor that is involved in inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. It also exhibits a broad range of biological activities, which makes it a useful tool for studying various cellular processes.
However, there are also some limitations to using ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret its effects on cellular processes. Additionally, its efficacy and safety in vivo have not been fully established, which limits its potential use as a therapeutic agent.
Orientations Futures
There are several future directions for research on ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential use in combination with other anticancer drugs.
Another area of interest is its potential use as an antiviral and antifungal agent. Studies are needed to determine its efficacy against a broader range of viruses and fungi, as well as its potential use in combination with other antiviral and antifungal drugs.
Overall, ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate is a promising synthetic compound that exhibits a broad range of biological activities. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with aniline in the presence of acetic acid, followed by the addition of ethyl cyanoacetate and thiophene-2-carboxylic acid. The resulting product is then treated with hydrochloric acid to obtain ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate in a pure form.
Applications De Recherche Scientifique
Ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antifungal properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit the replication of viruses such as HIV and herpes simplex virus, and inhibit the growth of fungi such as Candida albicans.
Propriétés
Formule moléculaire |
C21H19NO5S |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate |
InChI |
InChI=1S/C21H19NO5S/c1-3-27-21(25)18-19(24)17(12-13-9-10-16(26-2)15(23)11-13)28-20(18)22-14-7-5-4-6-8-14/h4-12,22-23H,3H2,1-2H3/b17-12+ |
Clé InChI |
JPQILKKBPBXRTK-SFQUDFHCSA-N |
SMILES isomérique |
CCOC(=O)C1=C(S/C(=C/C2=CC(=C(C=C2)OC)O)/C1=O)NC3=CC=CC=C3 |
SMILES |
CCOC(=O)C1=C(SC(=CC2=CC(=C(C=C2)OC)O)C1=O)NC3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C1=C(SC(=CC2=CC(=C(C=C2)OC)O)C1=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)
![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280212.png)
![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)
![Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280214.png)

![2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280217.png)
![Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280221.png)
![N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B280222.png)

![3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B280233.png)


